5-bromo-3-{[3-chloro-5-(trifluoromethyl)phenyl]methoxy}pyridine-2-carbaldehyde
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Overview
Description
5-bromo-3-{[3-chloro-5-(trifluoromethyl)phenyl]methoxy}pyridine-2-carbaldehyde is a complex organic compound that features a pyridine ring substituted with bromine, chlorine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-{[3-chloro-5-(trifluoromethyl)phenyl]methoxy}pyridine-2-carbaldehyde typically involves multiple stepsThe final step involves the formylation of the pyridine ring to introduce the carbaldehyde group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-{[3-chloro-5-(trifluoromethyl)phenyl]methoxy}pyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-bromo-3-{[3-chloro-5-(trifluoromethyl)phenyl]methoxy}pyridine-2-carboxylic acid.
Reduction: 5-bromo-3-{[3-chloro-5-(trifluoromethyl)phenyl]methoxy}pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-3-{[3-chloro-5-(trifluoromethyl)phenyl]methoxy}pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-3-{[3-chloro-5-(trifluoromethyl)phenyl]methoxy}pyridine-2-carbaldehyde depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of electron-withdrawing groups like bromine, chlorine, and trifluoromethyl can influence its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-chloro-3-nitropyridine
- 5-bromo-2-trifluoromethylpyridine
- 3-(4-((1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole
Uniqueness
5-bromo-3-{[3-chloro-5-(trifluoromethyl)phenyl]methoxy}pyridine-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties
Properties
CAS No. |
2731014-78-9 |
---|---|
Molecular Formula |
C14H8BrClF3NO2 |
Molecular Weight |
394.6 |
Purity |
95 |
Origin of Product |
United States |
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